![molecular formula C8H8N4OS B1583003 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol CAS No. 13980-76-2](/img/structure/B1583003.png)
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Overview
Description
1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a 4-methoxyphenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. The thiol group is introduced through subsequent reactions with thiolating agents.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against several pathogens. The results indicated the following inhibition zones:
Formulation | Inhibition Zone (mm) | Target Organism |
---|---|---|
Compound A | 20.5 | S. aureus |
Compound B | 18.0 | E. coli |
This demonstrates its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapeutics.
Case Study: Apoptosis Induction
In vitro studies showed that treatment with this compound led to increased levels of caspase-3 activation in breast cancer cell lines, indicating its role in promoting programmed cell death.
Coordination Chemistry
This compound can act as a ligand in coordination complexes. Its thiol group allows for the formation of stable metal complexes, which are useful in catalysis and material synthesis.
Case Study: Metal Complexes
Research has demonstrated the synthesis of several metal complexes using this compound, leading to materials with enhanced catalytic properties. For example, complexes formed with palladium showed increased activity in cross-coupling reactions.
Metal Complex | Catalytic Activity | Reaction Type |
---|---|---|
Pd(II) Complex | High | Suzuki Coupling |
Cu(I) Complex | Moderate | Sonogashira Reaction |
Environmental Remediation
The compound shows promise in environmental applications, particularly in the remediation of heavy metals from contaminated water sources. Its ability to form chelates with metal ions can facilitate the removal of pollutants.
Case Study: Heavy Metal Removal
A study assessed the efficiency of this compound in removing lead ions from aqueous solutions. The results indicated that up to 90% lead removal was achieved under optimal conditions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological molecules through hydrogen bonding and other non-covalent interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1H-tetrazole-5-thiol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the methoxyphenyl and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.
Biological Activity
1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential applications in medicinal chemistry, anticancer research, and antimicrobial activity.
Chemical Structure and Properties
This compound features a tetrazole ring substituted with a methoxyphenyl group. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Recent studies have shown that derivatives of tetrazole compounds exhibit promising anticancer activity. Specifically, research has indicated that this compound and its analogs can inhibit the growth of various cancer cell lines.
- Case Study : A study involving molecular docking revealed that certain tetrazole derivatives displayed low binding energy with the CSNK2A1 receptor, suggesting strong interactions that could lead to anticancer effects. The compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, showing significant cytotoxicity compared to non-cancerous fibroblast cells (BJ-1) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A431 | 12.5 |
This compound | HCT116 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. In vitro studies have shown effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans.
- Research Findings : In a comprehensive screening, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Pathogen | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 8 |
Staphylococcus aureus | 16 |
Candida albicans | 32 |
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated using the DPPH radical scavenging assay. Results indicated that this compound exhibits strong antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage.
- Quantitative Analysis : The compound showed an IC50 value of approximately 25 µg/mL in scavenging DPPH radicals, indicating effective antioxidant properties even at low concentrations .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:
- The thiol group may play a critical role in redox reactions.
- The tetrazole ring could facilitate interactions with biological targets through hydrogen bonding or coordination.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFALKIBIWOKBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351289 | |
Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-76-2 | |
Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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